molecular formula C11H19NO3 B13901909 (1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester

Cat. No.: B13901909
M. Wt: 213.27 g/mol
InChI Key: NOSRZTLSBWIBHC-LYNSQETBSA-N
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Description

This compound belongs to the class of azabicyclo[3.1.0]hexane derivatives, characterized by a fused bicyclic framework with a nitrogen atom in the ring system. The tert-butyl ester group at position 2 and the hydroxymethyl substituent at position 1 confer unique steric and electronic properties, making it a valuable intermediate in pharmaceutical synthesis. Its rigid bicyclic structure enhances metabolic stability and binding affinity in drug design, particularly for targeting enzymes or receptors requiring conformational restriction .

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl (1R)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-5-4-8-6-11(8,12)7-13/h8,13H,4-7H2,1-3H3/t8?,11-/m0/s1

InChI Key

NOSRZTLSBWIBHC-LYNSQETBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC2[C@]1(C2)CO

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C1(C2)CO

Origin of Product

United States

Preparation Methods

Representative Preparation Process

A detailed process disclosed in patent literature involves the coupling of an azabicyclo intermediate with an acid derivative, followed by purification and salt formation steps:

  • Coupling Reaction: The azabicyclo compound (Formula Ib) is coupled with an acid compound (Formula Ia) in acetonitrile using ethyl[(3-dimethylamino)propyl]carbodiimide hydrochloride (EDCI-HCl) and 1-hydroxybenzotriazole hydrate (HOBt) as coupling agents, with 2,6-lutidine as a base.

  • Workup: The reaction mixture is treated with methyl-tert-butyl ether (MTBE), acidified, and extracted with sodium bicarbonate to isolate the organic phase.

  • Deprotection and Salt Formation: The crude product is treated with aqueous lithium hydroxide to remove protecting groups, acidified with HCl/isopropyl acetate, and finally precipitated as an L-α-methylbenzylamine salt to enhance crystallinity and purity.

  • Alternative Coupling: The free acid intermediate can be coupled with amines in DMF/dichloromethane with EDCI, HOBt, and N-methylmorpholine, followed by oxidation to yield the final compound.

This process emphasizes careful control of reaction conditions, such as temperature and pH, to optimize yield and stereochemical purity.

Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Coupling Azabicyclo compound, acid derivative, EDCI-HCl, HOBt, 2,6-lutidine, acetonitrile Formation of amide bond
Workup MTBE, HCl, sodium bicarbonate Extraction and purification
Deprotection Aqueous lithium hydroxide, HCl/isopropyl acetate Removal of protecting groups
Salt formation L-α-methylbenzylamine Crystallization and purification
Alternative coupling DMF/CH2Cl2, EDCI, HOBt, N-methylmorpholine Amide bond formation with amine partner

Chemical and Physical Data

Property Value Notes
Molecular Formula C11H19NO3
Molecular Weight 213.27 g/mol
SMILES O=C(N1C[C@@]2([H])C@H[C@@]2([H])C1)OC(C)(C)C Full chemical structure
Solubility 9.08 mg/ml (very soluble) In aqueous media
Log P (Consensus) 1.16 Moderate lipophilicity
TPSA (Topological Polar Surface Area) 49.77 Ų Indicative of permeability
BBB Permeability Yes Blood-brain barrier permeant
Synthetic Accessibility Score 2.99 Moderate synthetic complexity

Summary Table of Preparation Methods

Method Aspect Description Advantages Challenges
Carbodiimide-mediated coupling Use of EDCI-HCl and HOBt in acetonitrile High coupling efficiency, mild conditions Requires careful pH and temperature control
Protecting group strategy tert-Butyl ester protection and deprotection Stability during synthesis Additional steps increase complexity
Salt formation L-α-methylbenzylamine salt precipitation Improved purity and crystallinity Salt removal needed for final use
Solvent systems Acetonitrile, dichloromethane, MTBE Enhances solubility and extraction Solvent handling and disposal issues
Alternative coupling DMF/CH2Cl2 with amine and coupling agents Versatility in amine partners Potential for side reactions

Chemical Reactions Analysis

(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

This compound has a wide range of applications in scientific research In medicinal chemistry, it is studied for its potential as a building block for drug development Its unique structure allows for the exploration of new pharmacophores and the development of novel therapeutic agents In synthetic organic chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogs, highlighting differences in substituents, molecular weight, and applications:

Compound Name Molecular Formula Substituents (Positions) Molecular Weight Key Features/Applications Reference
(1R,5S)-1-Hydroxymethyl-2-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester (Target) C₁₂H₂₁NO₃ 1: -CH₂OH; 2: -Boc ester 227.30* Intermediate for constrained amino acid analogs
(1R,2S,5S)-3-[(tert-Butoxy)carbonyl]-3-azabicyclo[3.1.0]hexane-2-carboxylic acid C₁₂H₁₉NO₄ 2: -COOH; 3: -Boc ester 241.29 Precursor for peptide-mimetic drugs
tert-Butyl (1R,3S,5R)-3-(aminomethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate C₁₁H₂₀N₂O₂ 3: -CH₂NH₂; 2: -Boc ester 212.29 Building block for CNS-targeting molecules
(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester C₁₄H₂₃NO₄ 6,6: -CH₃; 2: -Boc ester 269.34 Enhanced ring strain for catalytic applications
exo-6-Amino-3-azabicyclo[3.1.0]hexane-3-carboxylic acid tert-butyl ester C₁₀H₁₈N₂O₂ 6: -NH₂; 3: -Boc ester 198.27 Synthetic intermediate for β-lactamase inhibitors

*Calculated based on analogous structures.

Key Observations:
  • Substituent Position and Functionality: The target compound’s hydroxymethyl group at position 1 distinguishes it from analogs with carboxylic acids (e.g., ) or aminomethyl groups (e.g., ).
  • Ring Modifications : The 6,6-dimethyl analog () introduces steric hindrance, reducing ring flexibility and enhancing stability under acidic conditions, which is critical for oral drug bioavailability.
  • Synthetic Utility: Compounds like exo-6-amino derivatives () are pivotal in synthesizing β-lactam analogs, whereas the target compound’s hydroxymethyl group may facilitate conjugation or further functionalization in prodrug strategies.

Biological Activity

(1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane-2-carboxylic acid tert-butyl ester, also known by its CAS number 1522367-45-8, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and data tables to provide an authoritative overview.

  • Molecular Formula : C12H21NO3
  • Molecular Weight : 227.3 g/mol
  • CAS Number : 1522367-45-8

The biological activity of this compound primarily relates to its interaction with biological systems through various mechanisms, including enzyme inhibition and receptor modulation. The bicyclic structure contributes to its ability to mimic natural substrates or inhibitors in biochemical pathways.

Biological Activity Overview

Research has indicated that (1R, 5S)-1-Hydroxymethyl-2-aza-bicyclo[3.1.0]hexane derivatives exhibit various biological activities:

  • Antiviral Properties : Some studies suggest that derivatives of this compound may inhibit viral proteases, which are crucial for the replication of viruses such as SARS-CoV-2. For instance, related compounds have shown effective inhibition against the main protease (Mpro) of coronaviruses with IC50 values indicating potent antiviral activity .
  • Neuropharmacological Effects : The compound's structure allows it to interact with neurotransmitter systems, potentially influencing conditions like depression or anxiety by modulating monoamine levels in the brain .
  • Anti-inflammatory Activity : Preliminary studies indicate that certain analogs may possess anti-inflammatory properties, making them candidates for treating inflammatory diseases .

Case Study 1: Antiviral Activity

A study investigated the antiviral efficacy of a related azabicyclo compound against SARS-CoV-2, demonstrating a significant reduction in viral load in treated cells compared to controls. The study highlighted that compounds with similar structural features could serve as potential therapeutic agents against COVID-19.

Case Study 2: Neuropharmacological Applications

Research focused on the effects of (1R, 5S)-1-Hydroxymethyl derivatives on serotonin and dopamine receptors showed promising results in animal models for mood regulation, suggesting potential applications in treating mood disorders.

Data Tables

Biological ActivityCompound DerivativeIC50/EC50 ValuesReference
Antiviral(1R, 5S)-Azabicyclo derivativeIC50 = 27.7 nM
Neuropharmacological(1R, 5S)-Hydroxymethyl derivativeEC50 = Varies by model
Anti-inflammatoryRelated azabicyclo compoundsNot specified

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